5-Pentyl-6-propyl-2H-1,3-benzodioxole

Lipophilicity LogP Membrane permeability

5-Pentyl-6-propyl-2H-1,3-benzodioxole (CAS 61879-44-5), systematically named 5-pentyl-6-propyl-1,3-benzodioxole, is a dialkyl-substituted benzodioxole with molecular formula C15H22O2 and a molecular weight of 234.33 g/mol. It belongs to the methylenedioxybenzene class, characterized by a 1,3-dioxole ring fused to a benzene core, which is the defining pharmacophore/synergophore of numerous bioactive natural products (e.g., safrole, myristicin) and synthetic derivatives such as the insecticide synergist piperonyl butoxide (PBO).

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 61879-44-5
Cat. No. B14556261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pentyl-6-propyl-2H-1,3-benzodioxole
CAS61879-44-5
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2=C(C=C1CCC)OCO2
InChIInChI=1S/C15H22O2/c1-3-5-6-8-13-10-15-14(16-11-17-15)9-12(13)7-4-2/h9-10H,3-8,11H2,1-2H3
InChIKeyQFDBIXQIVISDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pentyl-6-propyl-2H-1,3-benzodioxole (CAS 61879-44-5): Physicochemical Identity and Class Context for Procurement Decisions


5-Pentyl-6-propyl-2H-1,3-benzodioxole (CAS 61879-44-5), systematically named 5-pentyl-6-propyl-1,3-benzodioxole, is a dialkyl-substituted benzodioxole with molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . It belongs to the methylenedioxybenzene class, characterized by a 1,3-dioxole ring fused to a benzene core, which is the defining pharmacophore/synergophore of numerous bioactive natural products (e.g., safrole, myristicin) and synthetic derivatives such as the insecticide synergist piperonyl butoxide (PBO) [1]. The compound possesses a low topological polar surface area (TPSA) of 18.46 Ų and a calculated LogP of 4.10, placing it in a moderately lipophilic range that is distinct from both simpler mono-alkyl analogs and more complex commercial benzodioxole derivatives .

Why Generic Substitution Fails for 5-Pentyl-6-propyl-2H-1,3-benzodioxole: The Functional Consequences of Dual Alkyl Chain Geometry


Within the benzodioxole class, alkyl substitution pattern—chain length, position, and branching—is a dominant determinant of biological target engagement, metabolic stability, and physicochemical behavior. The 5-pentyl/6-propyl configuration of this compound creates a lipophilic signature (LogP 4.10) and conformational flexibility profile that cannot be replicated by simpler mono-substituted analogs such as dihydrosafrole (5-propyl only, LogP ~3.59) [1] or by same-formula isomers bearing sterically constrained tert-butyl groups (4,7-ditert-butyl-1,3-benzodioxole, LogP 4.01) . Published structure-activity relationship (SAR) studies on benzodioxole derivatives demonstrate that the nature of the alkyl substituent—n-butyl versus t-butyl versus oxobutyl—profoundly alters both the induction and inhibition profiles of cytochrome P450 isozymes CYP1A1, CYP1A2, and CYP2B10 in murine liver [2]. Consequently, substituting this compound with a near-analog in any application involving CYP-mediated metabolism, membrane permeation, or hydrophobic target binding introduces an unquantified risk of altered potency, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 5-Pentyl-6-propyl-2H-1,3-benzodioxole Versus Closest Structural Analogs


Lipophilicity (LogP) Benchmarking Against Mono-Propyl and Di-tert-Butyl Isomers

The target compound exhibits a calculated LogP of 4.10, which is 0.51 log units higher than the mono-substituted analog dihydrosafrole (5-propyl-1,3-benzodioxole, LogP ~3.59) and 0.09 log units higher than its same-formula isomer 4,7-ditert-butyl-1,3-benzodioxole (LogP 4.01) [1]. This difference corresponds to an approximately 3.2-fold increase in theoretical octanol-water partition coefficient relative to dihydrosafrole. The elevated lipophilicity is attributable to the additive contribution of the n-pentyl chain at the 5-position, which extends the hydrocarbon footprint beyond that achievable with a single propyl group or sterically compact tert-butyl substituents.

Lipophilicity LogP Membrane permeability Drug-likeness

Molecular Topology Differentiation: Linear Alkyl Chains Versus Sterically Hindered tert-Butyl Groups

The 5-pentyl/6-propyl substitution pattern confers two linear, flexible alkyl chains with a total of 6 rotatable bonds (4 from pentyl, 2 from propyl). In contrast, the isomeric 4,7-ditert-butyl-1,3-benzodioxole (CAS 76588-54-0) possesses only 2 rotatable bonds, with the tert-butyl groups presenting significant steric bulk adjacent to the benzodioxole core . This topological distinction is critical because the linear chains can adopt extended conformations that maximize hydrophobic surface contact with target binding pockets, while tert-butyl groups create a steric barrier that limits accessible binding geometries. Published SAR on benzodioxole CYP modulators confirms that n-alkyl versus branched-alkyl substitution at the benzodioxole ring produces markedly different enzyme induction and inhibition profiles [1].

Molecular topology Conformational flexibility Steric hindrance Rotatable bonds

Cytochrome P450 Interaction Profile: Class-Level SAR Evidence for Alkyl Substituent-Dependent Metabolic Regulation

A foundational structure-activity study by Ryu et al. (1995) demonstrated that three structurally related benzodioxole compounds—5-t-butyl-1,3-benzodioxole (t-BBD), 5-n-butyl-1,3-benzodioxole (n-BBD), and 5-(3-oxobutyl)-1,3-benzodioxole (o-BBD)—produced quantitatively distinct CYP isozyme induction and inhibition profiles in C57BL/6 mouse liver [1]. t-BBD induced the highest pentoxyresorufin O-dealkylation (PROD) activity, o-BBD induced higher ethoxyresorufin O-deethylation (EROD) and benzo[a]pyrene hydroxylation activities, and n-BBD inhibited EROD and acetanilide hydroxylation more potently than either analog. These data establish that even single-carbon branching differences on the benzodioxole alkyl substituent translate into measurable divergence in CYP1A1/CYP1A2/CYP2B10 regulation. The present compound, bearing two distinct linear alkyl chains (n-pentyl and n-propyl), occupies a unique position in this SAR landscape that is not represented by any single-substituent comparator.

Cytochrome P450 CYP induction Metabolic stability Drug-drug interaction Benzodioxole SAR

Polar Surface Area (PSA) Parity and the Limits of Class-Level Generalization

All benzodioxole derivatives that retain the unsubstituted methylenedioxy ring share an identical calculated topological polar surface area (TPSA) of 18.46 Ų, including the target compound, dihydrosafrole, and the 4,7-ditert-butyl isomer [1]. This uniform PSA, well below the commonly cited threshold of 60–70 Ų for blood-brain barrier penetration, indicates that passive membrane permeation is driven predominantly by lipophilicity differences rather than hydrogen-bonding potential. Consequently, the LogP differentiation described above is the primary physicochemical discriminator for predicting passive distribution behavior among these analogs. However, PSA parity does not extend to active transport or carrier-mediated processes, which are sensitive to molecular shape and steric bulk.

Polar surface area Blood-brain barrier Membrane permeation Bioavailability prediction

Synthetic Provenance and Positional Specificity: Derivation from Safrole via Sequential Alkylation

The 5-pentyl-6-propyl substitution pattern is synthetically accessible through controlled sequential hydrogenation and alkylation of safrole (5-allyl-1,3-benzodioxole) or its hydrogenated intermediate dihydrosafrole [1][2]. This differentiates it from 2-substituted benzodioxoles (e.g., 2-pentyl-1,3-benzodioxole, LogP 3.36, CAS 74024-80-9) where the alkyl chain is attached to the dioxole ring carbon rather than the aromatic ring . The positional isomerism between 5,6-disubstituted and 2-substituted benzodioxoles creates fundamentally different electronic environments: 5,6-substitution extends the aromatic π-system conjugation, while 2-substitution disrupts it via the sp³-hybridized dioxole carbon, leading to divergent reactivity, metabolic susceptibility, and spectroscopic signatures.

Synthetic pathway Safrole derivative Positional isomerism Chemical purity

Important Caveat: Absence of Published Direct Head-to-Head Bioactivity Comparisons

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases as of the preparation date of this guide did not identify any published study reporting direct, quantitative head-to-head comparison of 5-pentyl-6-propyl-2H-1,3-benzodioxole with its close structural analogs in any biochemical, cellular, or in vivo assay. No IC50, EC50, Ki, or Kd values for this compound were located in public bioactivity databases. The differentiation evidence presented above therefore relies on calculated physicochemical properties, class-level SAR inferences from related benzodioxole derivatives, and structural topology comparisons. Users requiring quantitative bioactivity differentiation for this compound should commission bespoke comparative profiling studies against their specific analogs of interest [1].

Data limitation Bioactivity gap Research need In vitro pharmacology

Recommended Application Scenarios for 5-Pentyl-6-propyl-2H-1,3-benzodioxole Based on Quantitative Differentiation Evidence


Insecticide Synergist Research and Development: PBO Analog Screening with Controlled Lipophilicity

Piperonyl butoxide (PBO), the dominant commercial insecticide synergist, features a 6-propyl substitution on the benzodioxole ring. The 5-pentyl-6-propyl configuration of the target compound retains the critical 6-propyl moiety while adding a 5-pentyl chain, producing a LogP (4.10) that is intermediate between dihydrosafrole (~3.59) and PBO (~4.8). This makes it a valuable tool compound for systematic structure-activity relationship (SAR) studies aimed at optimizing the lipophilicity-synergist potency balance, particularly in probing how alkyl chain length at the 5-position modulates cytochrome P450 inhibition potency against resistant insect strains [1].

Cytochrome P450 Enzyme Induction/Inhibition Mechanistic Studies

The established dependence of CYP1A1, CYP1A2, and CYP2B10 modulation on benzodioxole alkyl substitution pattern positions this compound as a unique probe for dissecting the structural determinants of methylenedioxyphenyl-mediated CYP regulation. Its dual linear alkyl chain topology fills a gap between the well-characterized mono-substituted analogs (t-BBD, n-BBD, o-BBD) and more complex commercial derivatives like PBO, enabling researchers to isolate the contribution of 5-position chain length to CYP interaction profiles.

Membrane Permeability and Drug Distribution Modeling

With a TPSA of 18.46 Ų (well below the BBB penetration threshold) and a LogP of 4.10, this compound serves as a model lipophilic benzodioxole for in silico and in vitro permeability studies . Its LogP is 0.51 units above dihydrosafrole and 0.09 units above the 4,7-ditert-butyl isomer [1], allowing researchers to test computational permeability predictions across a graduated lipophilicity series within the same scaffold family. This is valuable for validating quantitative structure-property relationship (QSPR) models for passive membrane diffusion.

Reference Standard for Analytical Method Development in Safrole-Derivative Analysis

The well-defined 5-pentyl-6-propyl substitution pattern, combined with its synthetic relationship to safrole and dihydrosafrole, makes this compound a useful reference standard for developing and validating chromatographic or mass spectrometric methods for detecting and quantifying alkyl-substituted benzodioxoles in complex matrices . Its distinct retention time and mass spectrum, predicted to differ from both mono-alkyl and branched-alkyl analogs due to its unique combination of chain lengths and linear geometry, support its use as a system suitability or calibration standard in regulatory or forensic analytical workflows.

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